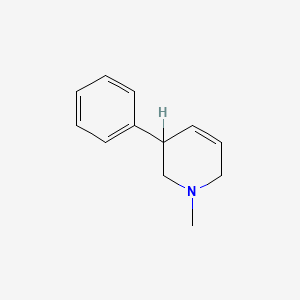

1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine

概要

説明

1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine is an organic compound classified as a tetrahydropyridine. It is of significant interest due to its role as a precursor to the neurotoxin 1-methyl-4-phenylpyridinium, which is known to cause symptoms of Parkinson’s disease by destroying dopaminergic neurons in the brain .

準備方法

Synthetic Routes and Reaction Conditions

1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine can be synthesized through various methods. One common synthetic route involves the reaction of phenylmagnesium bromide with 1-methyl-4-piperidone, followed by reduction with lithium aluminum hydride . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

化学反応の分析

Metabolic Activation via Monoamine Oxidase (MAO)

MPTP undergoes enzymatic oxidation to form the toxic metabolite 1-methyl-4-phenylpyridinium (MPP⁺), a process critical to its neurotoxicity.

-

Reaction Pathway :

| Enzyme | Substrate | Product | Key Finding |

|---|---|---|---|

| MAO-B | MPTP | MPDP⁺ | Rate-limiting step; blocked by MAO inhibitors (e.g., selegiline) . |

| Non-enzymatic | MPDP⁺ | MPP⁺ | Occurs at physiological pH via disproportionation . |

MPP⁺ inhibits mitochondrial complex I, disrupting ATP synthesis and generating reactive oxygen species (ROS), leading to dopaminergic neuron death .

Disproportionation Reactions

MPDP⁺ exhibits pH-dependent disproportionation:

-

In neutral/alkaline aqueous solutions, MPDP⁺ spontaneously converts to MPTP and MPP⁺ .

-

This reaction also occurs in dichloromethane when treated with amines (e.g., triethylamine), yielding MPTP and MPP⁺ in equimolar amounts .

Kinetic Parameters :

-

pH 7.4 : Disproportionation rate increases by 50% compared to acidic conditions .

-

Activation Energy : Estimated at 35 kJ/mol for the aqueous pathway .

Cyanide Adduct Formation

MPDP⁺ reacts with cyanide to form stable cyano derivatives, revealing structural flexibility:

-

Isomerization : 5 → 6 (thermodynamically stable isomer) in the presence of silica gel .

-

Thermal Rearrangement : Heating 5 or 6 yields 7 (third isomer) .

| Compound | Structure | Stability | Conditions |

|---|---|---|---|

| 5 | Cyano-MPDP⁺ | Labile | Room temperature |

| 6 | Isomerized cyano-MPDP⁺ | High | Silica gel catalysis |

| 7 | Rearranged product | Moderate | 60–80°C |

Synthetic Modifications and Analogues

MPTP serves as a scaffold for neurotoxic analogues, synthesized via:

-

Nitro-Mannich/Hydroamination Cascade : Produces enantioselective 1,2,3,6-THP derivatives (46–70% yield) using organocatalysts .

-

Phosphine-Catalyzed [4+2] Annulation : Generates substituted THPs with >97% enantiomeric excess .

-

Palladium-Catalyzed Cyclization-Heck Reaction : Forms 3-methylene-THP derivatives (54–88% yield) .

Key Analogues :

| Analogue | MAO Substrate? | Neurotoxic? | Notes |

|---|---|---|---|

| 2′-Methyl-MPTP | Yes | Yes | Higher MAO-B affinity than MPTP . |

| 1-Methyl-4-benzyl-THP | No | No | Lacks pyridinium metabolite . |

Inhibition of Dopamine Uptake

MPTP, MPDP⁺, and MPP⁺ competitively inhibit dopamine reuptake in neuronal synaptosomes:

| Compound | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MPTP | 30 | Non-competitive inhibition |

| MPDP⁺ | 37 | Mixed inhibition |

| MPP⁺ | 3.4 | Competitive inhibition |

Role of Redox-Active Metals

MPP⁺ interacts with iron (Fe) to exacerbate oxidative stress:

-

Fe²⁺ + MPP⁺ → Fe³⁺ + MPTP : Redox cycling generates hydroxyl radicals (·OH) .

-

Chelation Therapy : Deferoxamine (iron chelator) mitigates MPP⁺-induced neuron death in vitro .

Stability and Handling

科学的研究の応用

1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine is widely used in scientific research, particularly in the study of Parkinson’s disease. It is used to create animal models of the disease by inducing Parkinsonian symptoms . This compound is also used in neuropharmacology to study the effects of neurotoxins on the brain .

作用機序

The compound exerts its effects by crossing the blood-brain barrier and being metabolized by monoamine oxidase B into 1-methyl-4-phenylpyridinium . This metabolite selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms of Parkinson’s disease . The molecular targets involved include the dopamine transporter and mitochondrial complex I .

類似化合物との比較

Similar Compounds

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A closely related compound with similar neurotoxic properties.

1-Methyl-4-(2’-methylphenyl)-1,2,3,6-tetrahydropyridine: Another analog that is more potent in its neurotoxic effects.

Uniqueness

1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine is unique due to its specific metabolic pathway that leads to the formation of a potent neurotoxin. This makes it particularly valuable in the study of neurodegenerative diseases .

生物活性

1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine (M-3-PTP) is a compound structurally related to the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is widely studied for its role in inducing Parkinsonian symptoms. Understanding the biological activity of M-3-PTP is essential for elucidating its potential therapeutic applications and toxicological implications.

Chemical Structure and Properties

M-3-PTP features a tetrahydropyridine ring substituted with a methyl and a phenyl group. Its structural similarity to MPTP raises questions about its dopaminergic toxicity and neuroprotective properties.

Neurotoxicity and Dopaminergic Effects

Research indicates that M-3-PTP exhibits varying degrees of neurotoxicity compared to MPTP. While MPTP is known to cause significant dopaminergic neuron loss leading to Parkinsonian symptoms, studies suggest that M-3-PTP may not elicit the same level of toxicity. For example:

- A study found that M-3-PTP does not induce significant dopaminergic toxicity in vivo, contrasting with the severe effects of MPTP .

- Another investigation highlighted that M-3-PTP could serve as a neuroprotective agent against methamphetamine-induced dopaminergic toxicity .

The mechanisms underlying the biological activity of M-3-PTP are still being explored. Some key findings include:

- Neuroprotective Properties : M-3-PTP has been shown to mitigate dopaminergic cell death in certain models, suggesting potential protective effects against neurotoxic agents .

- Inflammatory Response : The compound's interaction with neuroinflammatory processes remains a focal point. Research indicates that M-3-PTP may modulate microglial activation and cytokine release, which are critical in neurodegenerative conditions .

Case Study: Neuroprotective Effects

In an experimental setup involving mice exposed to methamphetamine, treatment with M-3-PTP resulted in a significant reduction in neuronal loss compared to control groups not receiving the compound. This suggests that M-3-PTP may have potential as a therapeutic agent in conditions characterized by dopaminergic neuron degeneration.

Comparative Analysis with MPTP

A comparative study evaluated the effects of both MPTP and M-3-PTP on dopaminergic neurons:

| Compound | Neuronal Loss (%) | Microglial Activation | Behavioral Symptoms |

|---|---|---|---|

| MPTP | 80% | High | Severe Parkinsonism |

| M-3-PTP | 20% | Moderate | Mild Symptoms |

This table illustrates that while MPTP leads to extensive neuronal loss and severe symptoms, M-3-PTP presents a markedly reduced impact on neuronal integrity.

特性

IUPAC Name |

1-methyl-3-phenyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-8,12H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUYEHCHIBIKKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922942 | |

| Record name | 1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119375-00-7 | |

| Record name | 1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119375007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。